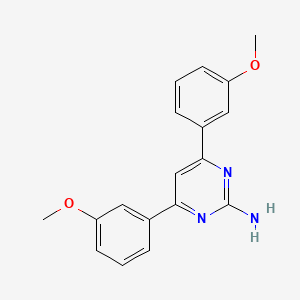

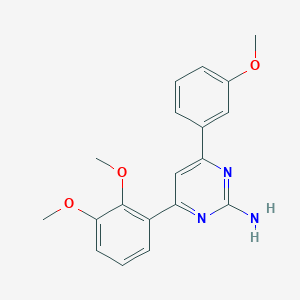

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

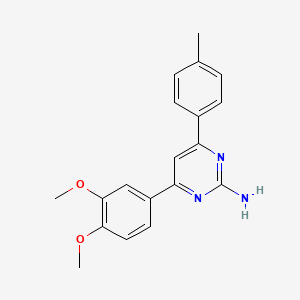

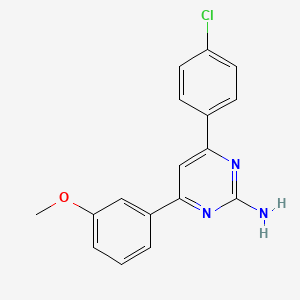

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine, commonly referred to as BMPA, is a heterocyclic compound that is used in a variety of scientific applications. BMPA is a pyrimidine-based compound that has two phenyl rings attached to the pyrimidine ring at the 4 and 6 positions. BMPA has been used in a variety of scientific applications, including as a ligand to form coordination complexes, as a catalyst, and as a fluorescent probe.

Scientific Research Applications

Anticancer Agent Development

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine: derivatives have been explored for their potential as anticancer agents. These compounds have shown promise in inhibiting Aurora kinase A (AURKA), a protein associated with cancer cell proliferation and survival . By inhibiting AURKA, these derivatives can induce apoptotic cell death in cancer cells, making them valuable in the development of new chemotherapeutic agents.

Corrosion Inhibition

In the petroleum industry, 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine has been identified as an effective corrosion inhibitor, especially for steel in acidic environments. Its high efficiency at low dosages makes it an attractive option for protecting oil well and tubing steel from corrosion.

Chemical Synthesis

This compound is utilized in the synthesis of various chemical entities. It serves as a precursor for creating novel compounds with potential pharmacological activities, contributing to the development of new drugs and materials.

Environmental Science

While specific environmental applications of this compound were not directly found, related pyrimidine derivatives are known to play roles in environmental chemistry, including acting as metal chelators and influencing the reactivity and pigment properties of certain natural compounds .

Analytical Chemistry

In analytical chemistry, 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine and its derivatives can be used for chemical shift assignments in nuclear magnetic resonance (NMR) studies. This is crucial for understanding the molecular structure and dynamics, which is valuable in pharmaceutical and chemical research.

Biochemistry Applications

Derivatives of this compound have been studied for their role in inhibiting enzymes like phosphodiesterases, which are crucial in cell function regulation. This inhibition can lead to therapeutic effects for various ailments .

Industrial Uses

In industrial settings, imidazole derivatives of pyrimidine, which share a similar core structure with 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine , are used in a wide range of applications including as sanitizers, dyestuffs, and in copolymer synthesis .

Medicinal Chemistry

The compound’s derivatives are extensively researched in medicinal chemistry for their diverse pharmacological activities such as antimicrobial, anti-inflammatory, and antitumor properties, making them significant in the discovery of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .

Mode of Action

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to changes in the cell cycle . The compound reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This leads to an accumulation of cells in the G2/M phase, disrupting the normal progression of the cell cycle . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit aurka in human colon cancer cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine’s action is the induction of apoptosis in cancer cells . This is evidenced by the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis . The compound’s action thus leads to a reduction in the clonogenicity of cancer cells .

properties

IUPAC Name |

4,6-bis(3-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-14-7-3-5-12(9-14)16-11-17(21-18(19)20-16)13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQRIUCVJYAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)